methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H11ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a chlorine atom on the benzyl group attached to the pyrazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Halide Method: The compound can be synthesized by reacting 3-chlorobenzyl chloride with pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification Method: Another approach involves the esterification of 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation: 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(3-chlorobenzyl)-1H-pyrazole-4-amine
Substitution: 1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential biological activity. Biology: In biological research, methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is utilized in the study of enzyme inhibition and receptor binding assays. It serves as a tool compound to understand the interaction of pyrazole derivatives with biological targets. Medicine: The compound has shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its derivatives are being investigated for their therapeutic properties. Industry: In the chemical industry, it is used as a building block for the synthesis of more complex molecules. Its applications extend to the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with the chlorine atom on the para position of the benzyl group.
Methyl 1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate: Chlorine atom on the ortho position of the benzyl group.
Methyl 1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate: Fluorine atom instead of chlorine on the benzyl group.
Uniqueness: Methyl 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate is unique due to the specific position of the chlorine atom on the benzyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity and efficacy in biological systems.
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUNUXWJXTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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